9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride
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Overview
Description
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in various natural sources such as plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . The resulting intermediate is then subjected to further reactions to introduce the hydroxymethyl and amino groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthone derivatives .
Scientific Research Applications
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-9H-xanthen-9-one: Another xanthone derivative with similar structural features but different functional groups.
5-Chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride: A compound with similar biological activity but different substituents.
Uniqueness
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific molecular pathways and its potential therapeutic applications set it apart from other xanthone derivatives .
Properties
CAS No. |
126929-79-1 |
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Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H |
InChI Key |
QODYKCRQOYPRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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